molecular formula C22H24N2O2 B7699759 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide

Numéro de catalogue B7699759
Poids moléculaire: 348.4 g/mol
Clé InChI: ALYYNQRUNLNXEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide, also known as HMN-214, is a small molecule drug that has shown potential in the treatment of various cancers. HMN-214 is a derivative of a naturally occurring compound, quinoline, which has been extensively studied for its antitumor properties.

Mécanisme D'action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide involves the inhibition of tubulin polymerization, which is essential for cell division. The drug binds to the colchicine binding site on tubulin, preventing the formation of microtubules, and causing cell cycle arrest and apoptosis. This compound has also been found to inhibit the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which is involved in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various cancer cell lines and animal models. The drug has been found to inhibit tumor growth and metastasis in preclinical studies. This compound has also been shown to have low toxicity and good pharmacokinetic properties in animal models.

Avantages Et Limitations Des Expériences En Laboratoire

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has several advantages for lab experiments, including its potent antitumor activity, low toxicity, and good pharmacokinetic properties. However, the drug has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which may limit its efficacy in some cancer types.

Orientations Futures

There are several future directions for the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide. One area of research is the optimization of the drug's chemical structure to improve its solubility and pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the drug's efficacy in different cancer types. This compound may also be used in combination with other anticancer agents to enhance its therapeutic efficacy. Finally, the drug's potential use in the treatment of other diseases, such as Alzheimer's disease, is an area of ongoing research.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has shown potential in the treatment of various cancers. The drug's mechanism of action involves the inhibition of tubulin polymerization and angiogenesis, which are essential processes for tumor growth and metastasis. This compound has several advantages for lab experiments, including its potent antitumor activity, low toxicity, and good pharmacokinetic properties. However, the drug has some limitations, including its poor solubility in water and short half-life. Further research is needed to optimize the drug's chemical structure and identify biomarkers that can predict its efficacy in different cancer types.

Méthodes De Synthèse

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide involves the reaction of 2-hydroxy-6-methylquinoline with p-tolylbutyric acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography. The purity of the final product is confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)butyramide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various cancers, including breast, lung, and prostate cancer. The drug has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors.

Propriétés

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-4-5-21(25)24(19-9-6-15(2)7-10-19)14-18-13-17-12-16(3)8-11-20(17)23-22(18)26/h6-13H,4-5,14H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYYNQRUNLNXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.